Tribenzoate de fer

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of iron complexes often involves reactions between iron salts and organic ligands under specific conditions to form complexes with desired coordination geometries and properties. For example, iron nanoparticles have been synthesized from metal-organic precursors like Fe[N(SiMe3)2]2, demonstrating the versatility of iron in forming various nanostructures with significant magnetic properties (Dumestre et al., 2004).

Molecular Structure Analysis

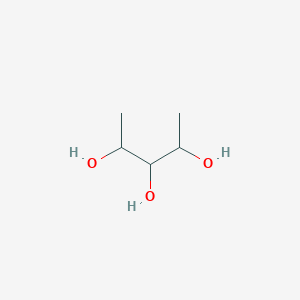

The molecular structure of iron tribenzoate would be expected to feature iron coordinated by tribenzoate ligands. Iron complexes can adopt various geometries, from linear to octahedral, depending on the nature of the ligands and the oxidation state of iron. Studies on related iron complexes, like iron phosphonate cages, reveal complex geometries and the ability of iron to form multi-nuclear clusters with unique structural motifs (Khanra et al., 2009).

Chemical Reactions and Properties

Iron complexes are involved in a variety of chemical reactions, leveraging the redox activity of iron. Iron-catalyzed cross-coupling reactions exemplify the utility of iron as a catalyst in forming carbon-heteroatom and heteroatom-heteroatom bonds, highlighting the potential noxious yet nutritious nature of iron in catalysis (Fürstner et al., 2002).

Physical Properties Analysis

The physical properties of iron complexes, including iron tribenzoate, are closely related to their molecular structures. For instance, iron nanoparticles exhibit potent magnetic properties that are useful in various technological applications. The shape, size, and arrangement of these nanoparticles can significantly influence their magnetic behavior (Huber, 2005).

Chemical Properties Analysis

The chemical properties of iron tribenzoate would be influenced by the oxidation state of iron and the electronic characteristics of the tribenzoate ligands. Iron's ability to undergo redox transformations is a key aspect of its chemistry, making it an important component of many catalytic systems. The complexation of iron with organic ligands like tribenzoate can enhance its catalytic activity and stability, making it suitable for various chemical transformations (Correa et al., 2008).

Applications De Recherche Scientifique

Assainissement environnemental

Le tribenzoate de fer a des applications potentielles dans l'assainissement environnemental. Sa composante ferreuse peut participer à des réactions redox qui sont cruciales pour la dégradation des contaminants. Par exemple, il pourrait être utilisé dans le traitement des eaux usées ou des sols en facilitant la dégradation des polluants organiques par des réactions de type Fenton .

Améliorations agricoles

En agriculture, le this compound pourrait être utilisé pour améliorer la nutrition et la croissance des plantes. Le fer est un micronutriment essentiel pour les plantes, et son complexe avec le tribenzoate pourrait améliorer son absorption et son utilisation, conduisant potentiellement à des stratégies de biofortification pour lutter contre les carences en fer dans les cultures .

Imagerie médicale et administration de médicaments

Les nanoparticules de this compound pourraient être conçues pour une utilisation en biomédecine, en particulier pour améliorer le contraste de l'imagerie par résonance magnétique (IRM) ou pour des systèmes d'administration ciblée de médicaments. La composante ferreuse fournit des propriétés magnétiques, tandis que le tribenzoate pourrait offrir un revêtement biocompatible, améliorant la stabilité et la fonctionnalité des nanoparticules .

Processus industriels

Dans les milieux industriels, le this compound pourrait être étudié comme catalyseur ou comme composant dans la synthèse de divers matériaux. Sa teneur en fer peut catalyser des réactions chimiques, tandis que les ligands tribenzoate pourraient stabiliser les intermédiaires réactifs ou influencer la sélectivité des réactions

Mécanisme D'action

Target of Action

Iron tribenzoate, like other iron complexes, primarily targets erythroid precursor cells . These cells are responsible for the formation of new erythrocytes or red blood cells . Iron is an essential component of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron complexes can also target different biological systems, including those involved in the metabolism of iron .

Biochemical Pathways

Iron plays a crucial role in many physiological processes, including DNA metabolism, oxygen transport, and cellular energy generation . Deregulated iron metabolism, which results in iron overload or iron deficiency, is observed in many different diseases . Iron is a vital part of various enzymes involved in many biological processes, including DNA biosynthesis, oxygen transport, and cellular energy generation .

Pharmacokinetics

The pharmacokinetics of iron complexes like iron tribenzoate are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . Following intravenous administration, iron complexes can result in high serum iron levels . Serum iron concentration and area under the curve (auc) are clinically irrelevant for assessing iron utilization . This is because the primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities . The iron is then incorporated into hemoglobin as the cells mature into red blood cells . This process helps to prevent or treat conditions such as iron deficiency anemia .

Action Environment

Iron complexes have attracted much attention in environmental protection and remediation due to their low cost, unique magnetism, suitable electric and electrocatalytic properties, and high specific surface area . They can be used to detect and degrade various environmental pollutants . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Propriétés

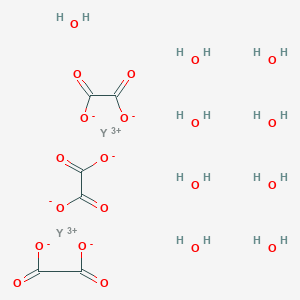

IUPAC Name |

iron(3+);tribenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAUHKJMPRCVIH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

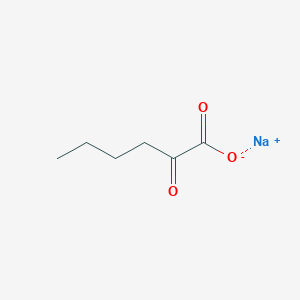

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890744 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; Insoluble in water; [MP Biomedicals MSDS] | |

| Record name | Ferric benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14534-87-3 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.